Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
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Description
Acyl coenzyme A (acyl-CoA) thioesters are used by a variety of physiological pathways, including energy production by β-oxidation in mitochondria and peroxisomes and the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters. In addition, palmitoyl CoA serves as a substrate for palmitoylation, a post-translational protein modification in which a protein acyltransferase transfers the palmitoyl group to a free thiol on target proteins. Palmitoyl alkyne-CoA is an ω-alkynylated form of palmitoyl CoA. The terminal alkyne group allows the use of click chemistry linking reactions to label or pull down compounds that interact with palmitoyl CoA or, after palmitoyl transfer, the acyl group. Specifically, palmitoyl alkyne-CoA may be useful in assessing the in vitro palmitoylation of proteins.
Properties
Molecular Formula |
C37H62N7O17P3S · CF3COOH |
---|---|
Molecular Weight |
1115.9 |
InChI |
InChI=1S/C37H62N7O17P3S.C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;3-2(4,5)1(6)7/h1,24-26 |
InChI Key |
OQLWTCOEDPEGMT-JCJZYQGLSA-N |
SMILES |
O=C(CCNC([C@@](O)([H])C(C)(C)COP(OP(O)(OC[C@@H]1[C@@H](OP(O)(O)=O)[C@H](O)[C@H](N2C=NC3=C2N=CN=C3N)O1)=O)(O)=O)=O)NCCSC(CCCCCCCCCCCCCC#C)=O.FC(F)(C(O)=O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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